molecular formula C25H23NO B582717 JWH 122 N-(4-pentenyl) analog CAS No. 1445577-68-3

JWH 122 N-(4-pentenyl) analog

Cat. No.: B582717
CAS No.: 1445577-68-3
M. Wt: 353.465
InChI Key: FJRCMNJZLRNCND-UHFFFAOYSA-N
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Description

JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid that is structurally related to JWH 122. The primary difference between the two compounds is the presence of a terminal double bond on the acyl chain in the N-(4-pentenyl) analog. This compound is also structurally related to the cannabimimetic MAM2201 . Synthetic cannabinoids like this compound are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.

Preparation Methods

The synthesis of JWH 122 N-(4-pentenyl) analog involves several steps. The starting material is typically a substituted indole, which undergoes a series of reactions to form the final product. The synthetic route includes:

    Formation of the indole core: This step involves the cyclization of a suitable precursor to form the indole ring.

    Substitution on the indole ring: The indole ring is then functionalized with various substituents, including the naphthoyl group.

    Introduction of the pentenyl chain:

Industrial production methods for synthetic cannabinoids like this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

JWH 122 N-(4-pentenyl) analog undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the naphthoyl group. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Analytical Chemistry

  • Reference Standard : JWH 122 N-(4-pentenyl) analog serves as a reference standard in analytical chemistry. It is crucial for the identification and quantification of synthetic cannabinoids in biological samples, particularly in forensic toxicology and drug testing .
  • Gas Chromatography-Mass Spectrometry : Studies have successfully employed gas chromatography-mass spectrometry (GC-MS) to analyze the presence and concentration of this compound in various matrices, providing reliable data on its pharmacokinetics .

Biological Studies

  • Mechanism of Action : The compound interacts with cannabinoid receptors, exhibiting potent agonistic activity. Its binding affinities are significantly higher than those of Δ9-tetrahydrocannabinol (THC), suggesting substantial pharmacological effects that warrant further investigation .
  • Effects on Cellular Processes : Research into the biological effects of synthetic cannabinoids like this compound has revealed insights into their impact on cellular signaling pathways, which could inform therapeutic applications .

Medical Research

  • Therapeutic Potential : There is ongoing research into the potential therapeutic applications of synthetic cannabinoids. Understanding the pharmacodynamics and pharmacokinetics of this compound can contribute to developing new treatments for conditions such as chronic pain, anxiety disorders, and other conditions where cannabinoids may provide relief .
  • Toxicological Studies : Investigations into the toxicological profiles of this compound are critical for assessing safety in potential therapeutic contexts. Current data indicate that while it has been used recreationally, comprehensive studies are needed to evaluate long-term effects and safety profiles .

Forensic Applications

  • Forensic Markers : The compound can serve as a forensic marker for identifying synthetic cannabinoids in drug-related investigations. Its structural uniqueness compared to other cannabinoids aids in distinguishing it from other substances in toxicological analyses .
  • Case Studies : Several documented cases have illustrated the use of this compound in driving under the influence cases, highlighting its relevance in forensic science and law enforcement .

Mechanism of Action

JWH 122 N-(4-pentenyl) analog exerts its effects by binding to cannabinoid receptors in the body. It displays high affinities for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). The binding of the compound to these receptors activates various signaling pathways, leading to its physiological and pharmacological effects .

Comparison with Similar Compounds

JWH 122 N-(4-pentenyl) analog is structurally similar to several other synthetic cannabinoids, including:

The uniqueness of this compound lies in its specific structural modifications, which may result in different binding affinities and pharmacological effects compared to other synthetic cannabinoids.

Biological Activity

JWH 122 N-(4-pentenyl) analog is a synthetic cannabinoid that belongs to the naphthoylindole class, closely related to JWH 122. This compound exhibits significant biological activity, particularly as an agonist at cannabinoid receptors CB1 and CB2. Understanding its pharmacological effects, receptor affinities, and potential health risks is crucial for both forensic and therapeutic contexts.

The this compound differs from JWH 122 by the presence of a terminal double bond in the acyl chain. This structural modification may influence its binding affinity and biological effects. The compound primarily acts as a potent agonist at the CB1 receptor, with a reported binding affinity (Ki) of approximately 0.69 nM, while its affinity for the CB2 receptor is around 1.2 nM .

Pharmacological Effects

Research indicates that JWH 122 and its analogs exhibit effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Studies show that these compounds can significantly affect heart rate and blood pressure, with acute effects observable shortly after administration .

Key Findings:

  • Binding Affinity : this compound has a binding affinity at CB1 receptors that is significantly higher than that of THC, approximately 60 times greater for JWH 122 .
  • Physiological Effects : The compound has been shown to elicit cardiovascular responses, including increased heart rate and altered blood pressure profiles .
  • Metabolism : The primary metabolites identified include N-4-hydroxylated and N-5-hydroxylated forms, which are critical for understanding its pharmacokinetics and potential toxicity .

Case Studies

A pilot study involving controlled administration of JWH 122 indicated that peak plasma concentrations were reached approximately 20 minutes post-consumption, with significant declines thereafter . The study also highlighted the importance of analyzing oral fluid samples to monitor the presence of synthetic cannabinoids and their metabolites in users.

Table: Summary of Pharmacokinetic Data

CompoundPeak Concentration (ng/mL)Time to Peak (min)Duration of Detectability (h)
JWH 1224.00203
JWH 2108.1020Not specified
UR-1447.4020Not specified

Toxicological Considerations

Despite its high binding affinity, the toxicological profile of JWH 122 N-(4-pentenyl) remains largely undocumented. However, related studies on other synthetic cannabinoids have reported severe adverse effects, including acute intoxication cases leading to hospitalization . The lack of comprehensive data necessitates caution in its use, particularly given its presence in recreational drug mixtures.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of JWH 122 N-(4-pentenyl) analog that influence its stability and handling in experimental settings?

  • Methodological Answer : The compound’s stability is influenced by its molecular weight (309.5 g/mol), purity (≥98%), and storage conditions (-20°C). Its crystalline solid form ensures long-term stability (≥5 years) under recommended storage. UV/Vis spectra (λmax: 218, 246, 304 nm) aid in preliminary identification. Avoid exposure to moisture and light to prevent degradation .

Q. How can researchers validate the purity and structural integrity of this compound in synthetic preparations?

  • Methodological Answer : Use a combination of GC-MS (for purity validation) and NMR (1H/13C for structural confirmation). Cross-reference retention times and spectral data with certified reference standards. For quantification, deuterated analogs (e.g., JWH 200-d5) serve as internal standards in LC-MS workflows to minimize matrix effects .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to high sensitivity. Sample preparation should include solid-phase extraction (SPE) to isolate the analyte from complex matrices. Deuterated internal standards (e.g., MAM2201-d5) improve quantification accuracy by correcting for ion suppression/enhancement .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vitro assays to evaluate CB1/CB2 receptor binding affinity?

  • Methodological Answer :

  • Radioligand Displacement Assays : Use [³H]CP-55,940 as a radioligand for competitive binding studies. Calculate Ki values via Cheng-Prusoff equation.
  • Receptor Selectivity : Note that JWH 122 analogs may exhibit divergent selectivity; for example, XLR11 shows CB2 preference (Ki = 22 nM for CB1 vs. lower Ki for CB2), while other analogs (e.g., AM2201) are non-selective. Validate findings with orthogonal assays (e.g., cAMP inhibition) .

Q. How can structural modifications (e.g., N-alkyl chain length) impact the metabolic stability of JWH 122 analogs?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate analogs with human liver microsomes (HLMs) to identify major metabolites (e.g., hydroxylation, N-dealkylation). Use LC-HRMS for metabolite profiling.
  • Deuterium Labeling : Introduce deuterium at metabolic soft spots (e.g., pentenyl chain) to retard CYP450-mediated degradation. Compare half-lives (t½) of deuterated vs. non-deuterated analogs .

Q. How should researchers address contradictory data on receptor activation potency between JWH 122 analogs?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., fluoropentyl vs. pentenyl chains) with receptor binding data. Molecular docking studies can predict binding pocket interactions.
  • Assay Variability : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize inter-lab variability. Replicate experiments with independent batches to confirm reproducibility .

Q. What strategies optimize the detection of JWH 122 analogs in forensic samples with low abundance?

  • Methodological Answer :

  • Pre-concentration Techniques : Employ solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to enhance sensitivity.
  • High-Resolution MS : Use Q-TOF or Orbitrap platforms for untargeted screening. Database matching (e.g., Cayman Forensic Library) aids in identifying novel analogs .

Properties

IUPAC Name

(4-methylnaphthalen-1-yl)-(1-pent-4-enylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h3,5-8,10-15,17H,1,4,9,16H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRCMNJZLRNCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017184
Record name (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445577-68-3
Record name (4-Methylnaphthalen-1-yl)(1-(pent-4-en-1-yl)-1H-indol-3-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445577683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-methylnaphthalen-1-yl)[1-(pent-4-en-1-yl)-1H-indol-3-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-METHYLNAPHTHALEN-1-YL)(1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH1D2HW5SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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